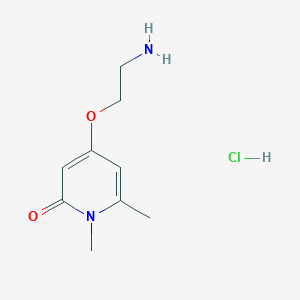
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine
Overview
Description
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine (CETPA) is an organosilicon compound that has been studied extensively for its potential applications in the field of science and technology. CETPA has a wide range of properties, including its ability to act as a catalyst, its non-toxic nature, and its low cost. CETPA has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It has also been used in the production of polymers and other materials. In addition, CETPA has been studied for its potential applications in biochemistry and medicine.
Scientific Research Applications
Agrochemical Industry
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine: can be utilized as an intermediate in the synthesis of agrochemical compounds. The presence of the pyrazine moiety is significant in the development of new pesticides. For instance, derivatives of trifluoromethylpyridines (TFMP), which share structural similarities with pyrazine compounds, have been extensively used in crop protection . The unique physicochemical properties conferred by the fluorine atom and the pyridine moiety in TFMP derivatives suggest that similar applications could be explored for pyrazine derivatives in protecting crops from pests.
Pharmaceutical Development
The compound’s structure indicates potential for pharmaceutical applications. Pyrazine derivatives are known to exhibit a range of biological activities, including antitumor properties. Given the structural importance of pyrazines in medicinal chemistry, 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine could serve as a precursor in the synthesis of pharmaceuticals targeting various diseases .
Functional Materials
The unique structure of this compound suggests its potential use in the development of functional materials. For example, fluorinated compounds have been pivotal in advances within the functional materials field. The compound’s ability to undergo various chemical reactions could be exploited to create materials with specific desired properties .
properties
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQWNFMNOPZVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)





![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)